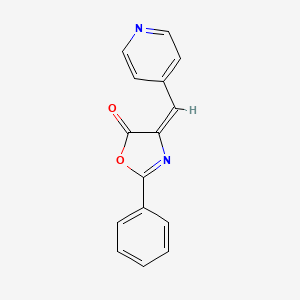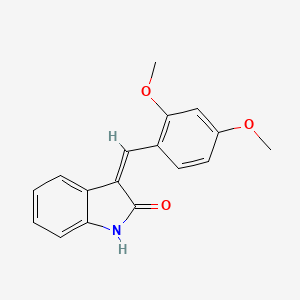![molecular formula C14H24O6 B11979610 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is a complex organic compound that features multiple oxirane (epoxide) groups. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane typically involves the reaction of a polyol with an epoxidizing agent. Common epoxidizing agents include peracids (such as m-chloroperbenzoic acid) and hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the epoxide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its multiple epoxide groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s reactivity with nucleophiles makes it useful in bioconjugation reactions, where it can be used to modify biomolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in drug delivery systems where the epoxide groups can be used for targeted release.
Industry
Industrially, this compound can be used in the production of epoxy resins, which are valuable in coatings, adhesives, and composite materials.
作用機序
The mechanism by which 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane exerts its effects involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity underlies its applications in synthesis, bioconjugation, and industrial processes.
類似化合物との比較
Similar Compounds
1,2,3-Triepoxypropane: Another compound with multiple epoxide groups, used in similar applications.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins and other chemicals.
Glycidol: An epoxide with applications in organic synthesis and as a stabilizer in polymers.
Uniqueness
What sets 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane apart is its multiple epoxide groups, which provide a higher degree of reactivity and versatility in chemical reactions compared to simpler epoxides.
特性
分子式 |
C14H24O6 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-[[2-methyl-3-(oxiran-2-ylmethoxy)-2-(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane |
InChI |
InChI=1S/C14H24O6/c1-14(8-15-2-11-5-18-11,9-16-3-12-6-19-12)10-17-4-13-7-20-13/h11-13H,2-10H2,1H3 |
InChIキー |
YIEBXCCPOCRXRB-UHFFFAOYSA-N |
正規SMILES |
CC(COCC1CO1)(COCC2CO2)COCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)




![3-(3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979567.png)
![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
![Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11979585.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979619.png)

